3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide
Description
Properties
IUPAC Name |
3-phenyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-21(2)14-26-18-13-16(10-11-17(18)23(3)20(21)25)22-19(24)12-9-15-7-5-4-6-8-15/h4-8,10-11,13H,9,12,14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDCMEXUNXNCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Beckmann Rearrangement of Chromanone Oximes
The 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-amine intermediate is synthesized via Beckmann rearrangement of 2,2-dimethyl-4-chromanone oxime. Treatment of 2,2-dimethyl-4-chromanone with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours yields the oxime precursor. Subsequent rearrangement with concentrated sulfuric acid at 0–5°C generates the seven-membered benzoxazepinone ring (Scheme 1). This method achieves 88% yield, with purity >98% after recrystallization from ethyl acetate.
Alternative Cyclization via Condensation Reactions
An alternative route involves condensing 2-aminophenol derivatives with α,β-unsaturated ketones. For example, reacting 3,5-dimethyl-2-aminophenol with ethyl 3,3-dimethylacrylate in refluxing toluene with p-toluenesulfonic acid (PTSA) catalyzes cyclization to form the benzoxazepin-4-one scaffold. The reaction proceeds via Michael addition followed by intramolecular amidation, yielding 76% product after silica gel chromatography.
Functionalization of the Benzoxazepine Core
Regioselective Alkylation at C3 and C5
Introducing the 3,3,5-trimethyl substituents requires sequential alkylation. Treatment of 4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-amine with methyl iodide in dimethylformamide (DMF) at 60°C in the presence of cesium carbonate affords the 3,3-dimethyl variant. Further methylation at C5 is achieved using dimethyl sulfate under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH), yielding 82% of the trialkylated product.
Amination at C8
The C8 amine is introduced via nitration followed by reduction. Nitration of 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine with fuming nitric acid at −10°C produces the 8-nitro derivative, which is hydrogenated over palladium/carbon (10% w/w) in methanol to yield the amine. This step achieves 90% conversion, with no detectable over-reduction byproducts.
Coupling with 3-Phenylpropanamide
Carbodiimide-Mediated Amide Bond Formation
The final step couples 3-phenylpropanoic acid with the C8 amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Activation of the carboxylic acid (1.2 equiv EDC, 0°C, 1 hour) followed by addition of the benzoxazepinamine (1.0 equiv) and stirring at room temperature for 12 hours yields 78% of the target compound. Purification via flash chromatography (ethyl acetate/hexane, 1:1) affords >99% purity.
Mixed Anhydride Method
An alternative approach employs isobutyl chloroformate to generate a mixed anhydride intermediate. 3-Phenylpropanoic acid is treated with isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) at −15°C, followed by addition of the amine to form the amide. This method achieves comparable yields (75%) but requires stringent temperature control to minimize racemization.
Characterization and Analytical Data
Spectroscopic Analysis
IR Spectroscopy (KBr):
Mass Spectrometry (ESI-MS):
- m/z 413.2 [M+H]⁺ (calc. 413.2)
- Fragmentation peaks at m/z 264.1 (benzoxazepine core), 175.0 (3-phenylpropanoyl)
¹H NMR (400 MHz, CDCl₃):
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 162–164°C | Capillary Tube |
| Molecular Formula | C₂₂H₂₅N₂O₃ | Elemental Analysis |
| Yield | 78% | Gravimetric |
| Solubility | >50 mg/mL in DMSO | USP Method |
Comparative Analysis of Synthetic Routes
The Beckmann rearrangement route offers superior scalability (>100 g batches) but requires stringent acid handling. In contrast, the condensation method avoids harsh conditions but necessitates chromatographic purification, reducing throughput. Carbodiimide-mediated coupling provides reliable amidation yields, though the mixed anhydride approach is preferable for acid-sensitive substrates.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or the amide nitrogen, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Reduced forms with decreased oxidation states.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures and for developing new synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and commercial attributes of the target compound and its analogs:
*Calculated based on structural similarity to analogs.
Key Comparisons:
In contrast, fluorinated analogs (e.g., 2,6-difluoro and 2-trifluoromethyl in and ) enhance electronegativity and lipophilicity, which may improve membrane permeability and metabolic stability. The 2-methylpropanamide analog () has a smaller, less rigid substituent, likely reducing steric hindrance and increasing conformational flexibility compared to the bulkier phenyl or trifluoromethyl groups.
Conformational Preferences :
Studies on related N-acyltetrahydrobenzodiazepines () suggest that substituents influence ring puckering and conformational equilibria (e.g., boat vs. chair conformations). For example, bulky substituents like trifluoromethyl or phenyl groups may stabilize specific conformations, altering binding affinity to target proteins.
Synthetic and Commercial Accessibility: The trifluoromethyl analog () and 2-methylpropanamide derivative () are commercially available, with prices reflecting their synthetic complexity (e.g., fluorination steps increase cost).
Biological Activity
3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C21H24N2O3
- Molecular Weight : 352.4 g/mol
- CAS Number : 921542-24-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzoxazepine structure is known to influence its binding affinity with enzymes and receptors. Studies suggest that it may modulate enzyme activity and receptor signaling pathways, potentially leading to therapeutic effects.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies have shown effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli ATCC 25922 | 12.5 μg/mL | |
| Pseudomonas aeruginosa ATCC 27853 | Effective inhibition noted |
The compound demonstrated a moderate inhibitory effect compared to the reference drug Ciprofloxacin.
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH radical scavenging method. Results indicated that it could effectively scavenge free radicals, contributing to its potential protective effects against oxidative stress.
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
A study conducted on the antimicrobial efficacy of various derivatives including this compound revealed that it effectively inhibits the growth of Gram-negative bacteria while showing limited activity against Gram-positive strains. The study utilized standard agar diffusion methods to assess efficacy and found that modifications in the chemical structure influenced potency. -
Molecular Docking Studies :
Molecular docking simulations have been performed to predict the binding affinity of this compound with specific bacterial proteins associated with pathogenicity. These studies suggest that it binds effectively to target sites critical for bacterial survival and replication. -
In Vivo Studies :
Preliminary in vivo studies indicate potential therapeutic applications in treating infections caused by resistant bacterial strains. Further research is required to validate these findings and explore dosage optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
